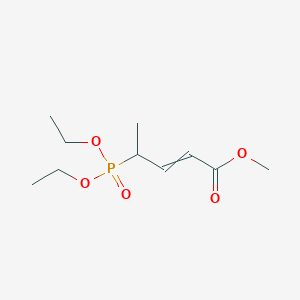

Methyl 4-(diethoxyphosphoryl)pent-2-enoate

Description

Properties

CAS No. |

921213-00-5 |

|---|---|

Molecular Formula |

C10H19O5P |

Molecular Weight |

250.23 g/mol |

IUPAC Name |

methyl 4-diethoxyphosphorylpent-2-enoate |

InChI |

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7-9H,5-6H2,1-4H3 |

InChI Key |

JSRWVOIZSXHBMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C)C=CC(=O)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ethyl Diethoxyphosphorylacetate

One efficient method involves the use of ethyl diethoxyphosphorylacetate as a starting material. The following steps outline this process:

Step 1: Preparation of Ethyl Diethoxyphosphorylacetate

Ethyl diethoxyphosphorylacetate can be synthesized by reacting diethyl phosphite with ethyl acetate under acidic conditions.

Step 2: Conversion to Methyl 4-(Diethoxyphosphoryl)pent-2-enoate

This conversion typically involves a three-step reaction sequence:

Oxidative cleavage : Ethyl diethoxyphosphorylacetate is oxidatively cleaved to form a key intermediate.

Condensation : The intermediate undergoes condensation with an appropriate aldehyde or ketone to yield the desired product.

Hydrolysis : Chemoselective hydrolysis in aqueous ethanol containing potassium hydroxide leads to the formation of this compound, achieving yields of approximately 72%.

Direct Synthesis from Methyl Undec-10-enoate

Another method utilizes methyl undec-10-enoate as the starting compound:

Step 1: Reaction Setup

Methyl undec-10-enoate is treated with diethyl phosphite in the presence of a catalyst such as sulfuric acid.

Step 2: Refluxing

The reaction mixture is refluxed for several hours, allowing for the formation of the desired phosphonate derivative.

Step 3: Purification

The resulting product is purified using column chromatography, yielding this compound with good purity and yield.

Gold-Catalyzed Reactions

Recent advancements have introduced gold-catalyzed methodologies for synthesizing vinylphosphonates:

Step 1: Catalyst Preparation

A gold catalyst is prepared and activated in an inert atmosphere.

Step 2: Reaction Conditions

Ethyl diethoxyphosphorylacetate is added to a reaction mixture containing alkenes or alkynes under controlled conditions (temperature and time).

Step 3: Product Isolation

After completion, the reaction mixture is quenched and extracted with organic solvents. The product is further purified through chromatography, often resulting in yields exceeding 80%.

The following table summarizes the different preparation methods for this compound, focusing on starting materials, yields, and key steps involved.

| Method | Starting Material | Key Steps | Yield (%) |

|---|---|---|---|

| Method A | Ethyl Diethoxyphosphorylacetate | Oxidative cleavage, condensation, hydrolysis | ~72 |

| Method B | Methyl Undec-10-enoate | Reflux with diethyl phosphite | Good yield |

| Method C | Gold-catalyzed reactions | Catalyst activation, reaction with alkenes/alkynes | >80 |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)pent-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the compound into phosphonates.

Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl 4-(diethoxyphosphoryl)pent-2-enoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential interactions with biological molecules, including DNA binding studies.

Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(diethoxyphosphoryl)pent-2-enoate involves its interaction with molecular targets through its diethoxyphosphoryl group. This group can form stable bonds with various biomolecules, influencing their function. The pathways involved include the formation of phosphonate esters and their subsequent interactions with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between Methyl 4-(diethoxyphosphoryl)pent-2-enoate and related compounds:

Structural and Functional Analysis

This compound

- Structure : The diethoxyphosphoryl group at C4 stabilizes the transition state during nucleophilic attacks, facilitating stereoselective cyclopropanation .

- Reactivity: The α,β-unsaturated ester participates in conjugate additions. For example, its reaction with Zn-chelate-glycine enolates produces cyclopropane amino acids with high enantiomeric excess.

Methyl 4-(Benzyloxy)Pent-2-enoate

- Structure : The benzyloxy group at C4 acts as a protecting group for alcohols, differing from the phosphoryl group’s electron-withdrawing effects.

- Reactivity: Used in asymmetric synthesis of chiral cyclopropyl amino acids, leveraging its (4S)-configuration for stereocontrol .

Diethyl (4-Nitrobenzyl)Phosphonate

- Structure : The nitro group at the benzyl position introduces strong electron-withdrawing effects, enhancing the leaving-group ability of the phosphonate.

- Reactivity : Primarily employed in Horner-Wadsworth-Emmons reactions to synthesize alkenes. The nitro group directs reactivity in coupling reactions .

Research Findings and Limitations

- MIRC Reaction Efficiency: this compound’s Z-isomer reacts with glycine enolates to yield a single stereoisomer, demonstrating near-perfect stereocontrol .

- Limitations : The benzyloxy analog’s lower electrophilicity restricts its use in reactions requiring strong electron-deficient alkenes .

Biological Activity

Methyl 4-(diethoxyphosphoryl)pent-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

This compound is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group. Its structure can be represented as follows:

where the specific values for , , and depend on the detailed molecular structure. The compound is synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which facilitates the formation of alkenylphosphonates from aldehydes and diethoxyphosphoryl derivatives .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. For instance, in vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression. In particular, studies have reported its efficacy against several cancer types, including breast and lung cancers.

Table 1: Cytotoxicity Profile

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 15.5 |

| A549 | 12.3 |

| HCT116 | 10.8 |

The data indicates that this compound has a lower IC50 value in HCT116 cells, suggesting higher potency compared to other tested cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an enzyme inhibitor or modulator, influencing various biochemical pathways related to cell growth and apoptosis. The exact mechanisms are still under investigation but are believed to involve:

- Inhibition of HDAC : The compound may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.

- Induction of Ferroptosis : Recent studies have suggested that compounds with similar structures can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .

- Lung Cancer Research : Another study focused on A549 lung cancer cells showed that the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.